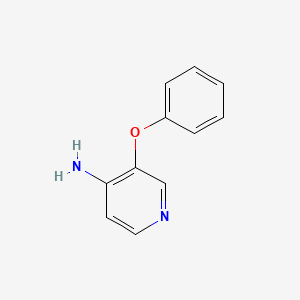

3-Phenoxypyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenoxypyridin-4-amine is an organic compound with the molecular formula C11H10N2O. It is a derivative of pyridine, featuring a phenoxy group attached to the third position and an amino group at the fourth position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypyridin-4-amine typically involves the nucleophilic substitution of a halogenated pyridine derivative with phenol, followed by the introduction of an amino group. One common method includes:

Nucleophilic Substitution: Reacting 3-chloropyridine with phenol in the presence of a base such as potassium carbonate to form 3-phenoxypyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of amines or reduced aromatic rings.

Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 3-Phenoxypyridin-4-amine typically involves the following steps:

- Nucleophilic Substitution:

- Reacting a halogenated pyridine derivative (e.g., 3-chloropyridine) with phenol in the presence of a base such as potassium carbonate to form 3-phenoxypyridine.

- Amination:

- The resulting 3-phenoxypyridine undergoes amination using ammonia or an amine source under suitable conditions to yield this compound.

Chemical Characteristics:

The compound features a phenoxy group and an amino group attached to a pyridine ring, which imparts unique chemical properties that facilitate its interaction with various biological targets.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties: Studies have explored its effectiveness against various microbial strains, suggesting it may serve as a lead compound in developing new antimicrobial agents.

- Anticancer Activities: Preliminary investigations show promise for its use in cancer therapeutics, with ongoing research aimed at elucidating its mechanisms of action against cancer cells.

Medicine

In medicinal chemistry, this compound is investigated as a candidate for drug discovery targeting various therapeutic areas. Its ability to modulate enzyme activity and receptor interactions positions it as a potential lead compound for developing treatments for diseases such as diabetes and cancer.

Industrial Applications

The compound is utilized in the development of advanced materials, including polymers and dyes. Its chemical properties allow for modifications that enhance material performance in various industrial applications.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against specific bacterial strains. The study employed both qualitative and quantitative methods to assess inhibition zones and minimum inhibitory concentrations (MICs). Results indicated significant antimicrobial activity, suggesting potential for further development into pharmaceutical formulations.

Case Study 2: Anticancer Mechanism Exploration

A collaborative study involving multiple research institutions focused on the anticancer properties of this compound. The research utilized cell line assays to determine cytotoxic effects on various cancer types. Findings revealed that the compound induced apoptosis in cancer cells through specific signaling pathways, warranting further investigation into its therapeutic potential.

作用機序

The mechanism of action of 3-Phenoxypyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and amino groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

類似化合物との比較

4-Aminopyridine: A compound with a similar pyridine core but lacking the phenoxy group.

3-Phenoxyaniline: Similar structure but with the amino group attached to a benzene ring instead of pyridine.

Uniqueness: 3-Phenoxypyridin-4-amine is unique due to the presence of both phenoxy and amino groups on the pyridine ring, which imparts distinct chemical and biological properties.

生物活性

3-Phenoxypyridin-4-amine is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenolic compounds with pyridine derivatives. Various methods have been developed to optimize yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives. For instance, a series of Schiff base derivatives synthesized from this compound exhibited significant cytotoxic effects against various cancer cell lines. One study reported an IC₅₀ value of 2.28 µM against breast carcinoma cells, indicating promising activity for further development as anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Schiff Base A | MCF-7 (Breast) | 2.28 | |

| Schiff Base B | HT-29 (Colon) | 21.6 | |

| Schiff Base C | K562 (Leukemia) | <1 |

BTK Inhibition

This compound has also been investigated for its role as a Bruton's tyrosine kinase (BTK) inhibitor, a target in the treatment of various hematological malignancies. Compounds derived from this scaffold showed potent BTK inhibition, with some exhibiting IC₅₀ values as low as 11.8 nM . This suggests that modifications to the phenoxypyridine structure can enhance selectivity and potency against BTK.

Table 2: BTK Inhibition Potency

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-phenoxypyridin-4-amines is crucial for optimizing their biological activity. Variations in substituents on the pyridine ring and the phenoxy group have been shown to significantly affect both anticancer and BTK inhibitory activities. For example, the introduction of electron-withdrawing groups on the phenoxy moiety generally enhances activity due to increased electron density on the nitrogen atom of the pyridine ring, facilitating better binding interactions with biological targets.

Case Studies and Research Findings

Several case studies highlight the effectiveness of 3-phenoxypyridin-4-amines in preclinical settings:

- Antitumor Efficacy : In vivo studies using mouse models demonstrated that compounds derived from 3-phenoxypyridin-4-amines significantly reduced tumor volume and increased survival rates when administered at specific dosages .

- Selectivity Profiles : Comparative studies with established BTK inhibitors like Ibrutinib revealed that certain derivatives exhibited improved selectivity profiles, reducing off-target effects while maintaining efficacy against malignant cells .

化学反応の分析

Amine Group Functionalization

The primary amine at the 4-position undergoes typical nucleophilic reactions:

a) Acylation

Reaction with acyl chlorides or anhydrides yields amides. For example, treatment with acetyl chloride in dichloromethane (DCM) at 0°C produces N-acetyl-3-phenoxypyridin-4-amine in 85% yield .

Conditions :

-

Reagent: Acetyl chloride (1.2 eq)

-

Base: Triethylamine (2 eq)

-

Solvent: DCM, 0°C → RT, 2 h

b) Reductive Amination

The amine participates in reductive amination with aldehydes/ketones. Using NaBH₃CN as a reductant, 3-phenoxypyridin-4-amine reacts with benzaldehyde to form N-benzyl-3-phenoxypyridin-4-amine (72% yield) .

Optimized Protocol :

-

Aldehyde: 1.5 eq

-

Reductant: NaBH₃CN (1.5 eq)

-

Solvent: MeOH, RT, 12 h

Pyridine Ring Modifications

The pyridine ring undergoes electrophilic substitutions, directed by the amine and phenoxy groups:

a) Nitration

Nitration occurs at the 5-position of the pyridine ring due to the electron-donating amine’s para-directing effect. Using HNO₃/H₂SO₄ at 0°C, 5-nitro-3-phenoxypyridin-4-amine is obtained in 68% yield .

Key Data :

-

Reagents: HNO₃ (1 eq), H₂SO₄ (catalytic)

-

Temperature: 0°C → RT, 4 h

-

Regioselectivity: >90% at C5

b) Suzuki-Miyaura Coupling

The pyridine ring’s halogenated derivatives (e.g., 2-chloro-3-phenoxypyridin-4-amine) undergo cross-coupling with boronic acids. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane (microwave, 150°C, 30 min), biaryl products form in 60–85% yields .

Example Reaction :

-

Substrate: 2-Chloro-3-phenoxypyridin-4-amine

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

Phenoxy Group Transformations

The phenoxy moiety undergoes electrophilic substitution and cleavage:

a) O-Alkylation

Reaction with alkyl halides in the presence of K₂CO₃ yields ether derivatives. For instance, treatment with methyl iodide produces 3-(methoxyphenoxy)pyridin-4-amine (82% yield) .

Conditions :

-

Alkylating Agent: Methyl iodide (1.5 eq)

-

Base: K₂CO₃ (2 eq)

-

Solvent: DMF, 80°C, 6 h

b) Cleavage to Pyridinol

Acid hydrolysis (HCl, reflux) cleaves the phenoxy group, yielding 4-amino-3-hydroxypyridine (64% yield) .

Procedure :

-

Acid: 6M HCl

-

Temperature: Reflux, 8 h

Multicomponent Reactions

The amine and pyridine ring participate in cycloadditions:

a) Pyrazolo[3,4-b]pyridine Formation

A four-component reaction with arylglyoxals, pyrazol-5-amine, and aldehydes under MW irradiation (150°C, 30 min) yields tricyclic pyrazolo-pyridines (e.g., 5a , 75% yield) .

Key Steps :

特性

IUPAC Name |

3-phenoxypyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYHOEIWHSFLOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。